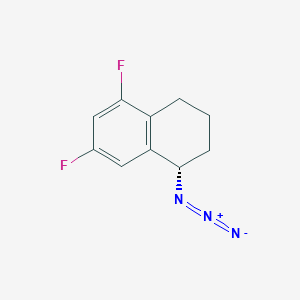

(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S)-1-Azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene, commonly known as ADTN, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADTN is a naphthalene derivative that contains azide and difluoro groups, making it an important compound for various applications in biochemistry and pharmacology.

Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, particularly polyfluoroazepines, showcases the chemical versatility and importance of structurally similar tetrahydronaphthalene derivatives in scientific research. The adduct formation between phenyl azide and hexafluorobenzene, leading to hexafluoro-1-phenyl-1H-azepine upon pyrolysis, represents a pivotal application in creating novel heterocyclic structures. Additionally, reactions of ethyl azidoformate with various fluorinated benzenes and naphthalenes result in compounds with significant chemical diversity, underscoring the role of azido and tetrahydronaphthalene derivatives in synthesizing complex molecular architectures (Barlow et al., 1982).

Catalytic Asymmetric Synthesis

The catalytic asymmetric construction of 1,2-dihydronaphthalenes demonstrates another critical application of related chemical structures in medicinal and synthetic chemistry. Through N-heterocyclic carbene-catalyzed cascade annulation reactions, a variety of 1,2-dihydronaphthalenes with adjacent stereocenters can be synthesized. This method not only yields high chemical selectivity and efficiency but also provides a pathway to transform these compounds into valuable derivatives like alcohols, amides, and epoxides, highlighting the potential for drug development and chemical synthesis optimization (Perveen et al., 2017).

Environmental and Energy Research

Tetralin, a close relative to the chemical structure , serves as a component in transportation fuel surrogates, emphasizing the relevance of naphthenic-aromatic hydrocarbons in energy research. Studies on the ignition delays of tetralin/air mixtures across a range of temperatures, pressures, and fuel conditions have led to the development of four-parameter correlations that enhance the understanding of fuel combustion processes. This research is instrumental in optimizing fuel formulations for improved energy efficiency and reduced environmental impact (Raza et al., 2020).

Polymer Synthesis

The catalytic coupling of carbon dioxide with 1,4-dihydronaphthalene oxide, utilizing chromium(III) catalysts to produce poly(1,4-dihydronaphthalene carbonate), highlights an innovative approach to polymer synthesis. This process reflects the growing importance of incorporating sustainable practices into materials science, where carbon dioxide utilization offers a pathway to create environmentally friendly polymers with potential applications ranging from biodegradable plastics to novel construction materials (Darensbourg & Kyran, 2015).

Propiedades

IUPAC Name |

(1S)-1-azido-5,7-difluoro-1,2,3,4-tetrahydronaphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3/c11-6-4-8-7(9(12)5-6)2-1-3-10(8)14-15-13/h4-5,10H,1-3H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZGZXWMHRVNOX-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC(=C2)F)F)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-triazino [4,3-h]purine-6,8-dione](/img/structure/B2538408.png)

![N-(4-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2538409.png)

![5-(2-Naphthyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2538410.png)

![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2538420.png)

![Ethyl 6-acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2538421.png)

![1-(2,6-Difluorophenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2538424.png)

![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)